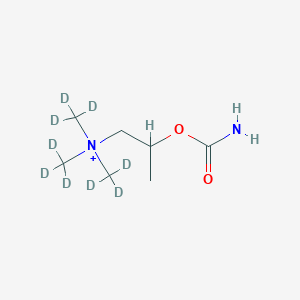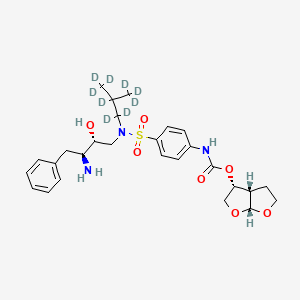
Trametinib Impurity-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Trametinib Impurity-I undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include thionyl chloride in methanol for de-acetylation and dichloromethane for dissolution . Major products formed from these reactions include various derivatives of the original impurity, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Trametinib Impurity-I is primarily used in the pharmaceutical industry to ensure the purity and quality of trametinib . It is also used in analytical studies to determine the linearity, specificity, accuracy, limit of detection, limit of quantification, and relative retention factor of trametinib . Additionally, this impurity is valuable in stability studies to understand the degradation pathways and stability of trametinib under various conditions .
Wirkmechanismus
The mechanism of action of Trametinib Impurity-I is not well-studied, as it is primarily a byproduct of trametinib synthesis. trametinib itself functions as an allosteric, ATP noncompetitive inhibitor of mitogen-activated protein kinase (MEK) 1 and MEK 2 . Trametinib inhibits cell growth of various BRAF V600 mutation-positive tumors by blocking the MAPK/ERK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Trametinib Impurity-I can be compared with other process-related impurities of trametinib, such as:
- 5-(2-fluoro-4-iodo phenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride
- 4-((3-acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
These impurities are formed during the laboratory optimization of trametinib and have a significant impact on the quality of the drug product . This compound is unique due to its specific chemical structure and the conditions under which it is formed.
Eigenschaften
Molekularformel |
C26H23FIN5O5 |
|---|---|
Molekulargewicht |
631.4 g/mol |
IUPAC-Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34) |
InChI-Schlüssel |
PZDRAVCDHCXECY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)











